molecular formula C12H13N3 B6614811 4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine CAS No. 1207351-17-4

4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine

Cat. No. B6614811
Key on ui cas rn: 1207351-17-4
M. Wt: 199.25 g/mol
InChI Key: OJLBMPBBCOCGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08916548B2

Procedure details

The title compound is synthesized according to general procedure GP4 starting from 2.0 g (14 mmol) 2-amino-4-chloro-6-methylpyrimidine and 2.5 g (18 mmol) 3-methyl-phenyl boronic acid. Yield after extraction and re-crystallization from diethylether: 4.1 g (>100%, approximately 70% pure).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[CH3:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][CH:16]=1>>[CH3:9][C:4]1[CH:5]=[C:6]([C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([CH3:10])[CH:16]=2)[N:7]=[C:2]([NH2:1])[N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
CC=1C=C(C=CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield
EXTRACTION
Type
EXTRACTION
Details
after extraction and re-crystallization from diethylether

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C1=CC(=CC=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.